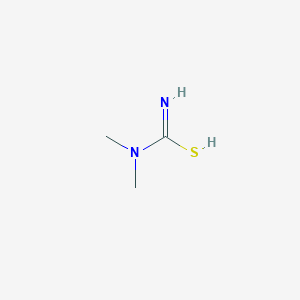

N,N-dimethylcarbamimidothioic acid

Description

Properties

IUPAC Name |

N,N-dimethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Pathway

-

Nucleophilic Attack : Dimethylamine attacks the electrophilic carbon in , forming a dithiocarbamate intermediate ().

-

Protonation : Acidification with hydrochloric acid () protonates the intermediate, generating .

-

Tautomerization : The thiol group (-SH) tautomerizes to an iminothiol form, stabilizing as this compound.

Experimental Optimization

-

Solvent Systems : Reactions conducted in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) at 0–5°C improve yield (78–85%) by minimizing side reactions.

-

Stoichiometry : A 1:1 molar ratio of dimethylamine to prevents polysulfide formation.

-

Acid Choice : Hydrochloric acid outperforms sulfuric acid due to reduced oxidation risks.

Alkylation of Thiourea with Dimethyl Sulfate

An alternative approach involves alkylating thiourea () with dimethyl sulfate () to introduce methyl groups selectively.

Reaction Protocol

Challenges and Solutions

-

Selectivity : Competing O-methylation is suppressed by maintaining low temperatures (≤25°C) during the alkylation step.

-

Yield Enhancement : Catalytic potassium iodide () accelerates the reaction, achieving 70–75% yield.

Oxidative Methods Using Thioamides

This compound can also be synthesized via oxidation of N,N-dimethylthioamide precursors. Hydrogen peroxide () or iodine () serves as the oxidizing agent.

Iodine-Mediated Oxidation

-

Procedure : N,N-Dimethylthioacetamide () reacts with iodine in methanol, yielding the target compound via desulfurization.

-

Conditions : Stoichiometric iodine (1.2 equiv) at 25°C for 12 hours provides 65% isolated yield.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

| Method | Reagents | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Dimethylamine + | , , | 0–5°C | 78–85% | >95% | High |

| Thiourea alkylation | Thiourea, , | 60–70°C | 70–75% | 90–93% | Moderate |

| Thioamide oxidation | , | 25°C | 65% | 88% | Low |

Key Observations :

-

The dimethylamine-carbon disulfide route offers superior yield and scalability, making it preferred for industrial applications.

-

Thiourea alkylation requires stringent pH control but avoids hazardous handling.

-

Oxidative methods are limited by substrate availability and moderate yields.

Emerging Strategies and Innovations

Catalytic Thiocyanation

Recent studies explore copper-catalyzed thiocyanation of dimethylamine derivatives using ammonium thiocyanate (). This method promises atom economy but remains experimental, with yields ≤50%.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylcarbamimidothioic acid undergoes various types of chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thioureas.

Scientific Research Applications

N,N-dimethylcarbamimidothioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylcarbamimidothioic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The ester contains a thiourea-derived imidothioate group ($ S=C(NMe₂) $), whereas DMAc is an amide ($ O=C(NMe₂) $). This results in divergent reactivity; the ester undergoes nucleophilic substitution (e.g., with methyl iodide ), while DMAc participates in carbonyl-based reactions (e.g., acylation).

- Applications : The ester’s role in agrochemicals contrasts with DMAc’s industrial use as a solvent for resins and fibers .

Comparison with N,N-Dimethylformamide (DMF)

Reactivity Contrast :

- The methyl ester’s sulfur atom enhances nucleophilicity, enabling phosphorylation reactions (e.g., with thiophosphoryl chloride ). DMF, lacking sulfur, is instead employed in formylation and carbonylation due to its carbonyl group .

Comparison with Thiourea Derivatives

While data on unsubstituted thiourea is absent in the provided evidence, substituted analogs like N,N'-bis[(ethylamino)carbonyl]carbamimidothioic acid, methyl ester (CAS 797047-27-9) highlight structural and functional parallels:

- Molecular Complexity: The bis-ethylamino derivative (C₈H₁₆N₄O₂S) has a larger molecular framework than this compound esters, enabling diverse reactivity in peptide coupling or metal chelation .

- Thermal Stability : this compound esters decompose at elevated temperatures (>140°C) during synthesis, whereas simpler thioureas exhibit higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.